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Compound of Interest

Compound Name: 1,2,5-Oxadiazole-3-carboxylic acid

Cat. No.: B1300083 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

1,2,5-Oxadiazole-3-carboxylic acid (also known as Furazan-3-carboxylic acid). Due to the

limited availability of directly published experimental spectra for this specific compound, this

document combines information from spectral databases with data from closely related analogs

to offer a robust predictive and analytical resource.

Chemical Structure and Properties
IUPAC Name: 1,2,5-Oxadiazole-3-carboxylic acid[1]

Synonyms: Furazan-3-carboxylic acid[1]

Molecular Formula: C₃H₂N₂O₃[1]

Molecular Weight: 114.06 g/mol [1]

CAS Number: 88598-08-7[1]

Spectroscopic Data
A complete set of experimentally verified spectra for 1,2,5-Oxadiazole-3-carboxylic acid is not

readily available in the public domain. However, existing database entries and spectral data

from analogous compounds provide a strong foundation for its characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

A ¹³C NMR spectrum for 1,2,5-Oxadiazole-3-carboxylic acid is cataloged in the Wiley-VCH

database, accessible through SpectraBase.[1] While the full experimental data set is

proprietary, the existence of this spectrum confirms its characterization. Based on the analysis

of related oxadiazole and furazan structures, the expected chemical shifts are presented in

Table 1.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

A ¹H NMR spectrum is noted in the PubChem database, attributed to Chemical Block, Russia.

[1] Quantitative data from this source is not publicly accessible. The molecule possesses two

distinct protons: one on the oxadiazole ring and one in the carboxylic acid group. The expected

chemical shifts are outlined in Table 1. The carboxylic acid proton signal is typically broad and

its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted NMR Spectroscopic Data for 1,2,5-Oxadiazole-3-carboxylic acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1300083?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1_2_5-Oxadiazole-3-carboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/1_2_5-Oxadiazole-3-carboxylic-acid
https://www.benchchem.com/product/b1300083?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1300083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus
Predicted Chemical
Shift (ppm)

Multiplicity Notes

¹³C ~150 - 160 Singlet
Carbon of the

carboxylic acid (C=O).

~140 - 155 Singlet

Carbon atom in the

oxadiazole ring

attached to the

carboxylic acid.

~110 - 125 Singlet
CH carbon atom in the

oxadiazole ring.

¹H ~8.0 - 9.5 Singlet

Proton on the

oxadiazole ring

(furazan ring proton).

~10.0 - 13.0 Singlet (broad)

Carboxylic acid proton

(-COOH).

Exchangeable with

D₂O.

Note: Predicted chemical shifts are based on data from analogous structures and general

principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) Spectroscopy
Experimental IR data for 1,2,5-Oxadiazole-3-carboxylic acid is not currently available in

public spectral libraries. However, the characteristic absorption bands can be predicted based

on the functional groups present in the molecule. These predictions are summarized in Table 2.

Table 2: Predicted Infrared (IR) Absorption Bands for 1,2,5-Oxadiazole-3-carboxylic acid
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Functional Group
Predicted
Wavenumber
(cm⁻¹)

Intensity Vibration Mode

O-H (Carboxylic Acid) 3300 - 2500 Broad Stretching

C-H

(aromatic/heterocyclic

)

~3100 Medium to Weak Stretching

C=O (Carboxylic Acid) 1750 - 1700 Strong Stretching

C=N (Oxadiazole

Ring)
1650 - 1550 Medium to Strong Stretching

C-O (Carboxylic Acid) 1320 - 1210 Strong Stretching

C-O-C (Oxadiazole

Ring)
1150 - 1050 Medium Stretching

O-H (Carboxylic Acid) 950 - 900 Medium, Broad Out-of-plane bend

Mass Spectrometry (MS)
An experimental mass spectrum for 1,2,5-Oxadiazole-3-carboxylic acid is not publicly

available. The expected fragmentation pattern under electron ionization (EI) would likely involve

the loss of the carboxylic acid group and fragmentation of the oxadiazole ring. The predicted

key fragments are listed in Table 3.

Table 3: Predicted Mass Spectrometry Fragmentation for 1,2,5-Oxadiazole-3-carboxylic acid
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m/z Predicted Fragment Ion Notes

114 [M]⁺ Molecular Ion

97 [M - OH]⁺ Loss of hydroxyl radical

69 [M - COOH]⁺
Loss of the carboxylic acid

group

43 [C₂HNO]⁺
Fragment from the oxadiazole

ring

42 [C₂H₂N]⁺
Fragment from the oxadiazole

ring

Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a

compound such as 1,2,5-Oxadiazole-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 1,2,5-Oxadiazole-3-carboxylic acid in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in

a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or

sonication may be applied if necessary.

Instrument Setup:

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Tune and shim the instrument for the chosen solvent.

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include

a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4

seconds.

For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence. A larger number of

scans will be required due to the lower natural abundance of ¹³C.
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Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the resulting spectra and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard

(e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 1,2,5-Oxadiazole-3-carboxylic acid directly onto the

ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Sample Preparation (KBr Pellet):

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium

bromide (KBr) using an agate mortar and pestle.

Transfer the mixture to a pellet press and apply pressure to form a transparent or

translucent pellet.

Data Acquisition:

Record a background spectrum of the empty ATR crystal or the KBr pellet.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance
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spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a solid sample, this can be done using a direct insertion probe. Alternatively, the sample

can be dissolved in a suitable solvent and introduced via a liquid chromatography system

(LC-MS).

Ionization:

Electron Ionization (EI): For direct insertion, use a standard EI source with an electron

energy of 70 eV. This technique will induce fragmentation.

Electrospray Ionization (ESI): For LC-MS, use an ESI source. This is a softer ionization

technique that is more likely to yield the molecular ion. The sample should be dissolved in

a polar solvent like methanol or acetonitrile, often with a small amount of formic acid or

ammonium acetate to promote ionization.

Mass Analysis: Scan a suitable mass-to-charge (m/z) range (e.g., m/z 10-200) to detect the

molecular ion and expected fragments.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure. High-resolution mass spectrometry can be used to determine the

elemental composition of the parent ion and its fragments.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 1,2,5-Oxadiazole-3-carboxylic acid.
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Caption: Workflow for the spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1300083?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1300083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

